

Application Note: Elucidation of the Molecular Structure of Destruxin B2 using NMR Spectroscopy

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Compound of Interest

Compound Name: *destruxin B2*

Cat. No.: *B10819065*

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Introduction

Destruxin B2 is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, such as *Metarhizium anisopliae*. It belongs to a class of secondary metabolites known for their insecticidal, cytotoxic, and phytotoxic activities. The complex cyclic structure of **destruxin B2** necessitates advanced analytical techniques for its complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of the constitution and stereochemistry of such natural products. This application note provides a detailed overview and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural elucidation of **destruxin B2**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure of Destruxin B2

Destruxin B2 is composed of five amino acid residues (β -alanine, N-methyl-L-alanine, L-proline, L-valine, and N-methyl-L-valine) and one α -hydroxy acid residue (α -hydroxy- γ -methylvaleric acid), linked in a cyclic structure via five amide bonds and one ester bond. The precise determination of the sequence of these residues and their stereochemistry is critical for understanding its biological activity.

NMR Spectroscopic Analysis

A combination of 1D (^1H and ^{13}C) and 2D (COSY, HSQC, and HMBC) NMR experiments is essential for the complete assignment of all proton and carbon signals and for establishing the connectivity within the **destruxin B2** molecule.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **destruxin B2**, typically recorded in deuterated chloroform (CDCl_3) at a specific field strength (e.g., 500 MHz for ^1H).

Table 1: ^1H NMR Data for **Destruxin B2** (500 MHz, CDCl_3)

Atom No.	Residue	δ (ppm)	Multiplicity	J (Hz)
α-Hydroxy-γ-methylvaleric acid				
H-2	Hmv	5.10	dd	9.5, 3.5
H-3	Hmv	1.95	m	
H-4	Hmv	1.60	m	
H-5	Hmv	0.95	d	6.5
H-6	Hmv	0.90	d	6.5
Proline				
H- α	Pro	4.50	dd	8.0, 3.0
H- β	Pro	2.20, 1.90	m	
H- γ	Pro	1.85	m	
H- δ	Pro	3.60, 3.45	m	
N-Methyl-L-valine				
H- α	N-Me-Val	4.80	d	9.0
H- β	N-Me-Val	2.30	m	
H- γ	N-Me-Val	1.00	d	7.0
H- γ'	N-Me-Val	0.95	d	7.0
N-CH ₃	N-Me-Val	3.10	s	
N-Methyl-L-alanine				
H- α	N-Me-Ala	5.20	q	7.0
H- β	N-Me-Ala	1.40	d	7.0
N-CH ₃	N-Me-Ala	2.90	s	

β-Alanine				
H-α	β-Ala	3.50	m	
H-β	β-Ala	2.50	m	
L-Valine				
H-α	Val	4.10	dd	8.5, 4.5
H-β	Val	2.10	m	
H-γ	Val	0.98	d	6.8
H-γ'	Val	0.92	d	6.8

Note: Chemical shifts (δ) and coupling constants (J) are representative and may vary slightly depending on experimental conditions.

Table 2: ^{13}C NMR Data for **Destruxin B2** (125 MHz, CDCl_3)

Atom No.	Residue	δ (ppm)
α -Hydroxy- γ -methylvaleric acid		
C-1 (C=O)	Hmv	172.5
C-2	Hmv	75.0
C-3	Hmv	38.5
C-4	Hmv	25.0
C-5	Hmv	23.0
C-6	Hmv	21.5
Proline		
C- α	Pro	60.0
C- β	Pro	30.0
C- γ	Pro	25.5
C- δ	Pro	47.0
C=O	Pro	171.0
N-Methyl-L-valine		
C- α	N-Me-Val	58.0
C- β	N-Me-Val	31.0
C- γ	N-Me-Val	20.0
C- γ'	N-Me-Val	18.0
N-CH ₃	N-Me-Val	33.0
C=O	N-Me-Val	170.5
N-Methyl-L-alanine		
C- α	N-Me-Ala	50.0
C- β	N-Me-Ala	15.0

N-CH ₃	N-Me-Ala	32.0
C=O	N-Me-Ala	173.0
β-Alanine		
C-α	β-Ala	35.0
C-β	β-Ala	33.5
C=O	β-Ala	171.5
L-Valine		
C-α	Val	59.0
C-β	Val	30.5
C-γ	Val	19.5
C-γ'	Val	19.0
C=O	Val	172.0

Experimental Protocols

Sample Preparation

- Isolation and Purification: **Destruxin B2** is isolated from the culture broth of *Metarhizium anisopliae* using liquid-liquid extraction followed by chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to obtain a pure sample.
- NMR Sample: Dissolve approximately 5-10 mg of purified **destruxin B2** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Filtration: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

- ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the concentration.
- ^{13}C NMR:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- 2D COSY (Correlation Spectroscopy):
 - Pulse Program: Standard COSY sequence (e.g., cosygpqf).
 - Spectral Width: Same as ^1H NMR in both dimensions.
 - Data Points: 2048 in F2 and 256-512 in F1.
 - Number of Scans per Increment: 4-16.

- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: Standard HSQC sequence with gradient selection (e.g., `hsqcedetgpsisp2.3`).
 - Spectral Width: ^1H dimension (F2): 10-12 ppm; ^{13}C dimension (F1): 180-200 ppm.
 - Data Points: 2048 in F2 and 256-512 in F1.
 - Number of Scans per Increment: 8-32.
 - $^1\text{J}(\text{CH})$ Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: Standard HMBC sequence with gradient selection (e.g., `hmbcgpplndqf`).
 - Spectral Width: ^1H dimension (F2): 10-12 ppm; ^{13}C dimension (F1): 200-220 ppm.
 - Data Points: 2048 in F2 and 256-512 in F1.
 - Number of Scans per Increment: 16-64.
 - Long-Range Coupling Constant: Optimized for 2-3 bond C-H couplings (e.g., 8 Hz).

Data Processing and Analysis

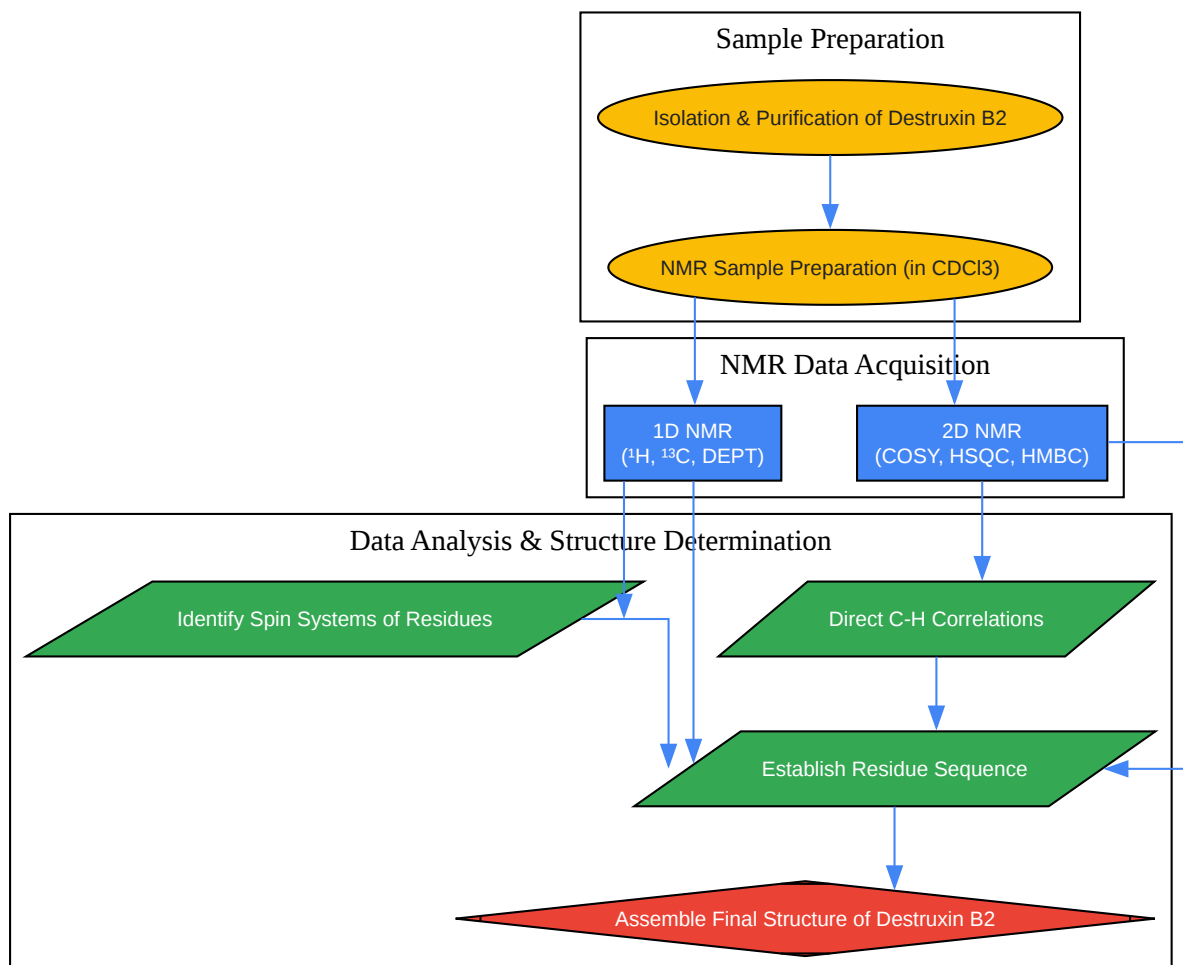
- Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs). Apply Fourier transformation, phase correction, and baseline correction. For 2D spectra, apply appropriate window functions (e.g., sine-bell or squared sine-bell).
- ^1H NMR Analysis: Integrate the signals to determine the number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to identify proton spin systems corresponding to the individual amino acid and hydroxy acid residues.
- ^{13}C NMR Analysis: Identify the number of carbon signals and their types (C, CH, CH_2 , CH_3) with the aid of DEPT experiments. Note the chemical shifts of carbonyl carbons (amide and

ester) which appear in the downfield region (170-175 ppm).

- COSY Analysis: Establish proton-proton connectivities within each residue. For example, trace the correlations from the α -proton to the β , γ , and δ protons in the proline residue.
- HSQC Analysis: Correlate each proton to its directly attached carbon atom. This confirms the assignment of CH, CH₂, and CH₃ groups.
- HMBC Analysis: This is the key experiment for establishing the sequence of the residues. Look for long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation between the α -proton of one residue and the carbonyl carbon of the preceding residue confirms the peptide bond linkage. The ester linkage is also confirmed through HMBC correlations.

Visualization of the Elucidation Workflow

The logical workflow for the structure elucidation of **destruxin B2** using NMR spectroscopy can be visualized as follows:

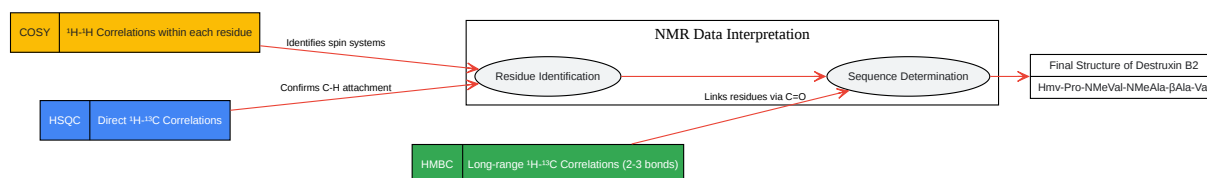


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Caption: Workflow for the structure elucidation of **destruxin B2** using NMR.

Signaling Pathway of Structure Elucidation Logic

The logical connections derived from the key 2D NMR experiments that lead to the final structure are depicted below.



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Caption: Logical relationships in NMR-based structure elucidation.

Conclusion

NMR spectroscopy is an indispensable tool for the complete structural elucidation of complex natural products like **destruxin B2**. By employing a suite of 1D and 2D NMR experiments, it is possible to unambiguously assign all proton and carbon signals and to piece together the molecular structure, including the sequence of the constituent residues. The protocols and data presented in this application note provide a comprehensive guide for researchers involved in the analysis of destruxins and other cyclic peptides. Accurate structural information is fundamental for structure-activity relationship studies and for the development of new therapeutic agents or agrochemicals.

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